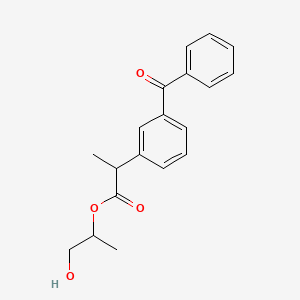

1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate involves complex organic reactions. For instance, Shetty and Nelson (1988) described the asymmetric synthesis of metoprolol metabolites, highlighting the use of ketones in multistep syntheses and borane reductions (Shetty & Nelson, 1988).

Molecular Structure Analysis

Structural analyses of related compounds utilize techniques like X-ray diffraction and spectroscopy. Demir et al. (2016) conducted crystal structure analysis and spectral investigations of a similar compound using X-ray diffraction and various spectroscopic methods (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate are complex. For example, Pero et al. (1977) explored the synthesis and effects of various propan-2-one derivatives, providing insights into the reactivity and properties of similar compounds (Pero et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of similar compounds have been studied. For instance, the work by Santaniello et al. (2005) on lipase-catalyzed alcoholysis of diol dibenzoates provides valuable data on the physical properties of esters related to 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate (Santaniello et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity, stereochemistry, and potential for forming derivatives, are crucial for understanding 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate. Research by Mphahlele and Fernandes (2002) on 3-aryl-1-(2-hydroxyphenyl)-3-hydroxy-1-propanones contributes to this understanding (Mphahlele & Fernandes, 2002).

Wissenschaftliche Forschungsanwendungen

Enantioselective Syntheses in Drug Development

1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate is structurally related to ketoprofen, a non-steroidal anti-inflammatory drug. Research has focused on the enantioselective synthesis of such compounds, using methods like Sharpless epoxidation followed by catalytic hydrogenolysis. This approach is significant for creating high-purity pharmaceuticals with controlled stereochemistry (Hamon, Massy-Westropp, & Newton, 1995).

Molecular Docking and Drug Design

The compound's structure has been used in molecular docking studies, crucial for designing drugs with dual mechanisms, such as anti-inflammatory and antitumor activities. This approach aids in understanding the molecular basis of drug action and designing more effective therapeutic agents (Ahmed, Azam, Rghigh, Gbaj, & Zetrini, 2012).

Photopolymerization Research

Research has also been conducted on derivatives of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate in photopolymerization. This includes developing novel alkoxyamines for use as photoiniferters, which are compounds that initiate polymerization upon UV irradiation. Such studies contribute to advancements in materials science and polymer chemistry (Guillaneuf et al., 2010).

Antifungal and Antimicrobial Applications

Derivatives of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate have been explored for their antifungal properties. Chemical investigation of certain bacterial strains has led to the identification of metabolites with significant inhibitory effects against phytopathogenic fungi, highlighting potential applications in agriculture and pharmaceuticals (Shi et al., 2017).

Synthesis of Bioactive Compounds

The compound has also been used in the synthesis of bioactive compounds, like those used in the treatment of cardiovascular diseases. This involves complex chemical syntheses and highlights the compound's role in creating intermediates for further pharmaceutical development (Guo-ping, 2005).

Eigenschaften

IUPAC Name |

1-hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-13(12-20)23-19(22)14(2)16-9-6-10-17(11-16)18(21)15-7-4-3-5-8-15/h3-11,13-14,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNTXLVRERRBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-butoxybenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2485291.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)

![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)